7-Nitroisochinolin

Übersicht

Beschreibung

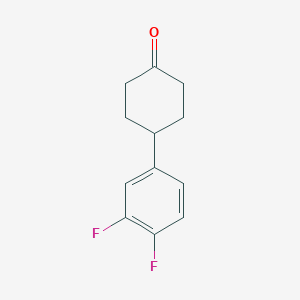

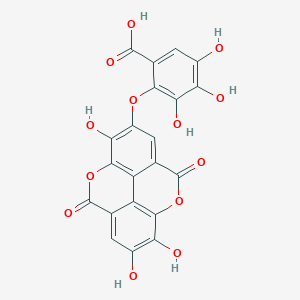

7-Nitroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound, characterized by a benzene ring fused to a pyridine ring. The nitro group at the 7th position of the isoquinoline ring imparts unique chemical properties to 7-Nitroisoquinoline, making it a valuable compound in various scientific research fields .

Wissenschaftliche Forschungsanwendungen

7-Nitroisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It is known that isoquinolines and their derivatives, which include 7-nitroisoquinoline, are aromatic polycyclic compounds containing an isoquinoline moiety . This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The targets of these compounds can vary widely depending on their specific structures and functional groups.

Mode of Action

Isoquinolines and their derivatives are known to interact with their targets through various mechanisms, often involving the formation of complex molecular structures . The nitro group in 7-Nitroisoquinoline could potentially influence its mode of action, possibly through redox reactions or interactions with biological nucleophiles.

Biochemical Pathways

Isoquinolines and their derivatives are known to interact with various biochemical pathways, often influencing the function of enzymes and other proteins .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -5.89 cm/s .

Result of Action

Isoquinolines and their derivatives are known to have various effects at the molecular and cellular levels, often influencing the function of enzymes and other proteins .

Action Environment

It is known that the compound is soluble , suggesting that its action could be influenced by the solubility conditions in its environment.

Safety and Hazards

7-Nitroisoquinoline is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and possibly others . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and keeping away from sources of ignition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 7-Nitroisoquinoline are not fully understood due to the limited research available. As a derivative of isoquinoline, it may share some of its parent compound’s properties. Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . It is a weak base, with a pKa of 5.14 , and forms adducts with Lewis acids .

Cellular Effects

The cellular effects of 7-Nitroisoquinoline are currently unknown due to the lack of specific research on this compound. Isoquinoline alkaloids, a family of compounds that includes 7-Nitroisoquinoline, have been found to have various effects on cells. For example, they have been shown to exert neuroprotective effects by inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of 7-Nitroisoquinoline is not well-studied. Isoquinoline and its derivatives are known to interact with various biomolecules. For instance, isoquinoline can form adducts with Lewis acids

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 7-Nitroisoquinoline in laboratory settings. It is known that the compound is a solid at room temperature .

Dosage Effects in Animal Models

The effects of different dosages of 7-Nitroisoquinoline in animal models have not been specifically studied. The toxicity of nanoparticles, which can include compounds like 7-Nitroisoquinoline, has been studied in animal models .

Metabolic Pathways

The specific metabolic pathways involving 7-Nitroisoquinoline are not known. Isoquinoline alkaloids, a family of compounds that includes 7-Nitroisoquinoline, are known to be involved in various metabolic pathways. For example, the biosynthetic pathway for isoquinoline alkaloids starts with L-tyrosine .

Transport and Distribution

The transport and distribution of 7-Nitroisoquinoline within cells and tissues have not been specifically studied. Isoquinoline and its derivatives are known to be soluble in ethanol, acetone, diethyl ether, and carbon disulfide .

Subcellular Localization

Tools like LOCALIZER can be used to predict the subcellular localization of proteins and other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and potassium nitrate. The reaction is carried out at low temperatures to control the nitration process and to ensure the nitro group is introduced specifically at the 7th position .

Industrial Production Methods: Industrial production of 7-Nitroisoquinoline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and optimization algorithms can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in acidic conditions.

Major Products:

Reduction: 7-Aminoisoquinoline.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Oxidation: Oxidized derivatives of isoquinoline.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: The parent compound without the nitro group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

7-Aminoisoquinoline: The reduced form of 7-Nitroisoquinoline.

Uniqueness: 7-Nitroisoquinoline is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

IUPAC Name |

7-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHHIPIPUVLUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480874 | |

| Record name | 7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-73-6 | |

| Record name | 7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

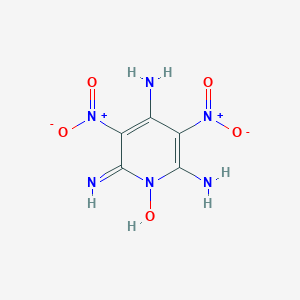

Q1: How does the structure of these isoquinolines affect their fluorescence?

A1: The synthesized isoquinolines are characterized as "push-pull" systems. This refers to the presence of electron-donating (D) and electron-withdrawing (A) groups connected by a conjugated π-system. In the case of compound 1a, the methoxyphenyl group acts as an electron donor, and the nitro group acts as a strong electron acceptor. This D-π-A configuration influences the molecule's electronic structure and transitions, resulting in interesting photophysical properties.

Q2: Were the alkynyl precursors also fluorescent?

A2: Yes, the alkynyl precursors, specifically the 5-(diethylamino)-2-(aryl)ethynylbenzaldehydes (compounds 8a-c in the study), also demonstrated strong fluorescence. [] Interestingly, these precursors possessed wide Stokes shifts, which is a desirable property for fluorescent probes as it minimizes interference from excitation light. The presence of the free aldehyde group in these precursors further allows for potential conjugation to other molecules, broadening their applicability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![1,3,4,5,6,7-Hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B179524.png)